Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and tosyl groups under specific conditions. One common method is the reaction of piperidine with benzyl chloroformate and tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of piperidinones and other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, leading to the inhibition of acetylcholine breakdown. The compound’s effects on other molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Triazole-pyrimidine hybrids
Uniqueness
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the benzyl and tosyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C21H25NO5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25NO5S/c1-17-10-12-20(13-11-17)28(24,25)27-16-19-9-5-6-14-22(19)21(23)26-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3 |
InChI Key |
VFRLPOGVCQNZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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